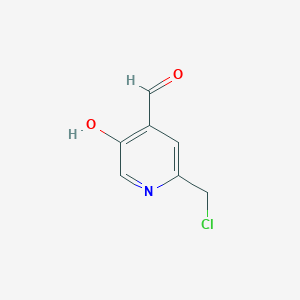
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a chloromethyl group and a hydroxyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde typically involves the chloromethylation of 5-hydroxyisonicotinaldehyde. One common method includes the reaction of 5-hydroxyisonicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(Chloromethyl)-5-hydroxyisonicotinalcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: 2-(Formyl)-5-hydroxyisonicotinaldehyde or 2-(Carboxy)-5-hydroxyisonicotinaldehyde.
Reduction: 2-(Chloromethyl)-5-hydroxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde dehydrogenases.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde involves its interaction with biological molecules through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biomolecules.
Comparaison Avec Des Composés Similaires
- 2-(Chloromethyl)-4-hydroxyisonicotinaldehyde
- 2-(Chloromethyl)-5-hydroxybenzaldehyde
- 2-(Chloromethyl)-3-hydroxyisonicotinaldehyde
Comparison: 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde is unique due to the specific positioning of the chloromethyl and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-2-6-1-5(4-10)7(11)3-9-6/h1,3-4,11H,2H2 |
Clé InChI |
ILTNTVKXFRKUER-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1C=O)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
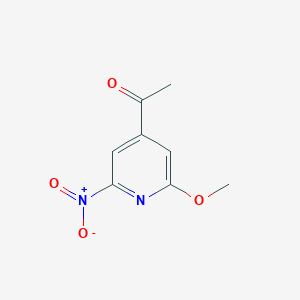

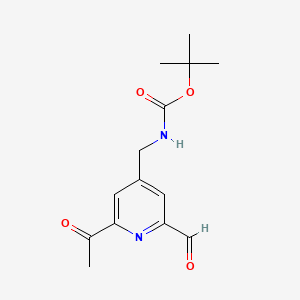
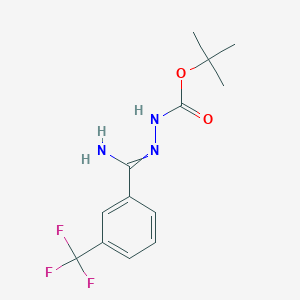
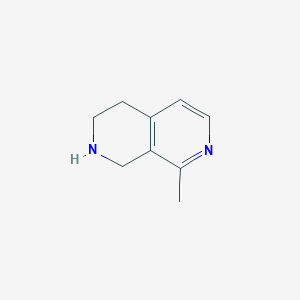

![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
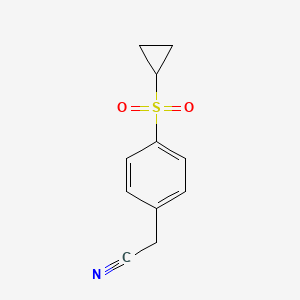
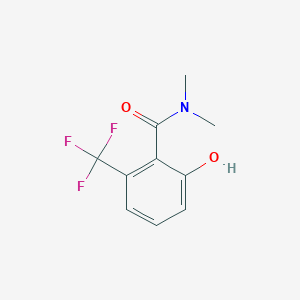

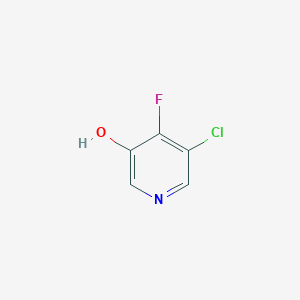
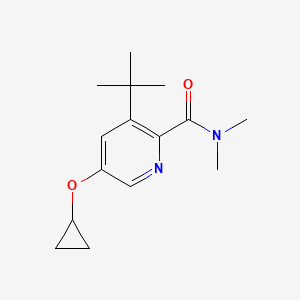
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
